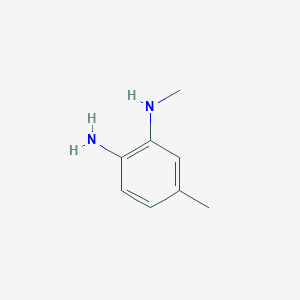![molecular formula C10H12F3N B177808 2-[3-(Trifluoromethyl)phenyl]propan-2-amine CAS No. 153390-61-5](/img/structure/B177808.png)
2-[3-(Trifluoromethyl)phenyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .
Mode of Action
This compound interacts with its target by binding to the serotonin reuptake transporter protein , thereby inhibiting the reuptake of serotonin . This results in an increased level of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .
Biochemical Pathways
The increased levels of serotonin lead to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This can affect various biochemical pathways related to mood regulation, sleep, and appetite.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with a trifluoromethyl group have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine typically involves the introduction of the trifluoromethyl group onto a phenyl ring, followed by the formation of the propan-2-amine structure. One common method involves the trifluoromethylation of a suitable aromatic precursor, such as 3-bromotoluene, using reagents like trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated intermediate is then subjected to amination reactions to introduce the propan-2-amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- 2-[3-(Trifluoromethyl)phenyl]ethanamine
- 2-[3-(Trifluoromethyl)phenyl]butan-2-amine
Uniqueness
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the propan-2-amine structure. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWNHBRMASMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153390-61-5 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
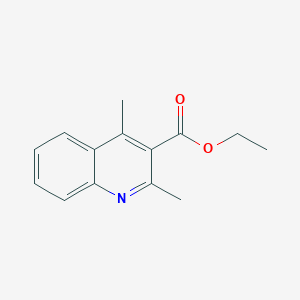
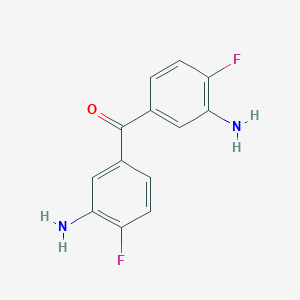
![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)

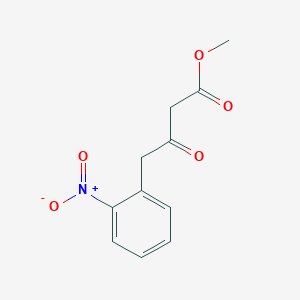
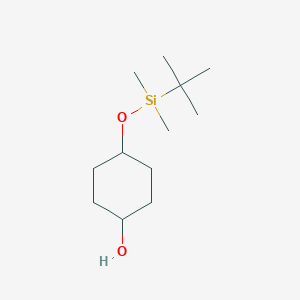
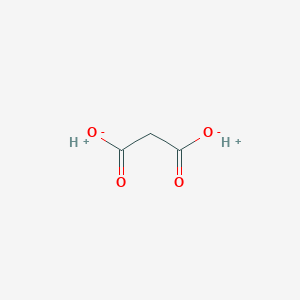
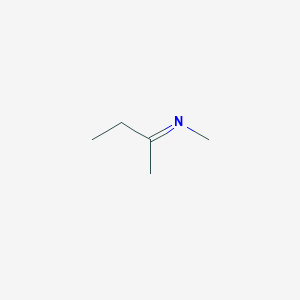
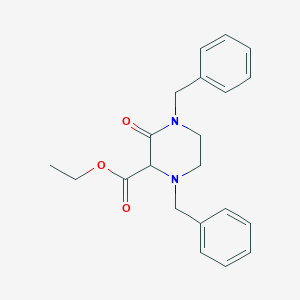
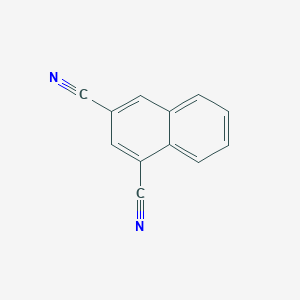
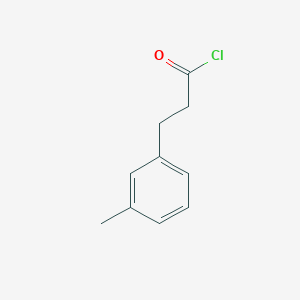
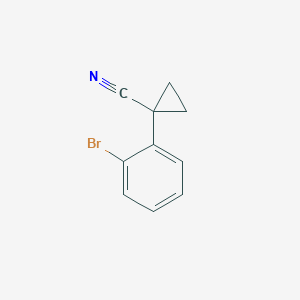
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)
